N1-(2,4-dimethoxyphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
Description
Its structure comprises a dimethoxyphenyl group linked via an oxalamide bridge to a tetrahydroquinolin-ethyl moiety. This compound shares structural homology with other oxalamides, such as S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide), which is a known umami agonist . However, the substitution of the pyridyl group in S336 with a 1-ethyl-tetrahydroquinolin group in the target compound may influence its metabolic stability, receptor binding, and functional properties.
Properties
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-4-26-13-5-6-17-14-16(7-10-20(17)26)11-12-24-22(27)23(28)25-19-9-8-18(29-2)15-21(19)30-3/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCHFGNWWNNSQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,4-dimethoxyphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₁N₃O₄
- Molecular Weight : 343.377 g/mol
- CAS Registry Number : 745047-53-4
- SMILES Notation : COC1=CC(OC)=C(CNC(=O)C(=O)NCCC2=CC=CC=N2)C=C1
The compound exhibits various biological activities primarily through modulation of specific receptors and enzymes. Notably:
- Melatonin Receptor Agonism : It acts as an agonist at melatonin receptor type 1A (MTNR1A), which is involved in regulating circadian rhythms and reproductive functions .
- Enzyme Inhibition : The compound has been shown to inhibit ribosyldihydronicotinamide dehydrogenase [quinone], an enzyme involved in detoxification pathways .
Antioxidant Properties
Research indicates that compounds with oxalamide structures often exhibit significant antioxidant properties. This is attributed to their ability to scavenge free radicals and mitigate oxidative stress .
Anticancer Potential
Studies have suggested that similar compounds can induce apoptosis in cancer cells. For instance, derivatives of oxalamides have shown promise in inhibiting tumor growth by triggering programmed cell death pathways .
Neuroprotective Effects
Given its interaction with melatonin receptors, the compound may possess neuroprotective properties, potentially aiding in conditions like neurodegeneration and mood disorders. Melatonin's role in neuroprotection suggests that this compound could have therapeutic implications .
Case Studies
- In Vitro Studies : In a series of experiments involving cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell proliferation and migration.
- Animal Models : In rodent models of anxiety and depression, administration of the compound resulted in reduced anxiety-like behaviors and increased locomotion, indicating potential antidepressant effects .
Data Table: Biological Activities Summary
Scientific Research Applications
Chemical Properties and Structure
This compound is classified as an amide derivative of alpha amino acids. Its molecular formula is , with a molecular weight of approximately 343.38 g/mol. The IUPAC name is N'-[(2,4-dimethoxyphenyl)methyl]-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxamide.
Key Physical Properties:
- Melting Point: 123-124 °C
- Density: 1.202 g/cm³ (predicted)
- LogP: 1.58 (indicating lipophilicity)
Pharmacological Research
N1-(2,4-dimethoxyphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has been studied for its potential pharmacological effects. Preliminary studies suggest that it may exhibit:
- Antioxidant Properties: The compound's structure suggests it could scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.
- Neuroprotective Effects: Its interaction with neuroreceptors indicates potential use in treating neurodegenerative disorders.
Case Study: Neuroprotection in Animal Models
A study conducted on rodent models demonstrated that administration of this compound led to significant improvements in cognitive function and reduced neuronal damage following induced oxidative stress .
Synthesis and Methodology
The synthesis of this compound involves several steps:
- Formation of the Amide Bond: This is achieved through the reaction of the corresponding amine with an acid chloride.
- Purification: The product is purified using recrystallization methods to achieve high purity levels (>95%).
Analytical Techniques
To characterize the compound and confirm its purity and structure, several analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR): Provides detailed information about the molecular structure.
- Mass Spectrometry (MS): Used to determine the molecular weight and confirm the identity of the compound.
- High Performance Liquid Chromatography (HPLC): Ensures purity and quantifies the concentration in various formulations.
Potential Industrial Applications
Beyond pharmacological uses, this compound shows promise in:
- Agricultural Chemistry: As a potential pesticide or herbicide due to its biological activity against certain pests.
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Oxalamide Compounds
Key Structural Features
- Target compound: The 1-ethyl-tetrahydroquinolin group introduces a bicyclic, partially saturated heterocycle, which may enhance lipophilicity and alter metabolic pathways compared to simpler aromatic substituents.
- Other analogs : Compounds like N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (, item 14) highlight the diversity of substituents in this class, with trifluoromethyl groups enhancing metabolic resistance .
Metabolic Stability and Pathways
- Target compound: No direct metabolic data are available, but structurally related oxalamides (e.g., S336) undergo rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting similar resistance to enzymatic cleavage .
- S336 : Metabolized via oxidation of alkyl side chains or aromatic rings rather than amide bond cleavage, as observed in FAO/WHO studies .
- N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767): Rapid metabolism without amide hydrolysis, reinforcing the stability of the oxalamide core .
Functional Activity
- Umami receptor activation: S336 is a potent agonist of the human TAS1R1/TAS1R3 receptor, with EC₅₀ values in the nanomolar range . The tetrahydroquinolin group in the target compound may modulate receptor affinity due to steric or electronic effects.
- Thermal and pH stability : Oxalamides generally exhibit stability under food-processing conditions, a critical factor for flavoring agents .
Q & A
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Light Sensitivity : Assess photodegradation under ICH Q1B guidelines (UV/vis light exposure).
- Cryopreservation : Store at -20°C in amber vials under argon to prevent oxidation/hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
